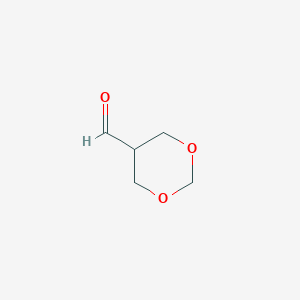
1,3-Dioxane-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane-5-carboxaldehyde is an organic compound with the molecular formula C7H12O3 It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions and an aldehyde group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane-5-carboxaldehyde can be synthesized through various methods. One common approach involves the reaction of dihydroxyacetone dimer with trialkoxyalkanes in the presence of acetic acid as a catalyst . This method allows for the in situ generation of 1,3-dioxane-5-one derivatives, which can then be further reacted with aromatic aldehydes to produce the desired compound .
Industrial Production Methods
the optimization of reaction parameters and the use of activated carbon catalysts derived from corncob have been explored for the production of related compounds .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve mild temperatures and solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
1,3-Dioxane-5-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,3-dioxane-5-carboxaldehyde involves its reactivity at the aldehyde group. The compound can form various intermediates through nucleophilic addition reactions, leading to the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered heterocyclic compound with two oxygen atoms but without the aldehyde group.
1,3-Dithiane: Similar to 1,3-dioxane but with sulfur atoms replacing the oxygen atoms.
1,3-Oxathiane: Contains both oxygen and sulfur atoms in the ring structure.
Uniqueness
1,3-Dioxane-5-carboxaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
1210226-48-4 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
1,3-dioxane-5-carbaldehyde |
InChI |
InChI=1S/C5H8O3/c6-1-5-2-7-4-8-3-5/h1,5H,2-4H2 |
InChI Key |
OFZDMIBBHVSHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


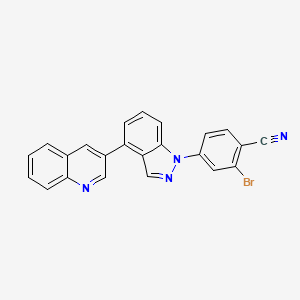
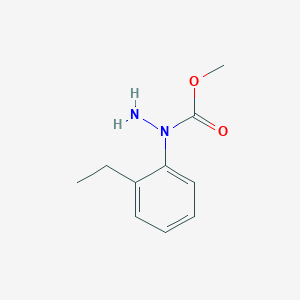
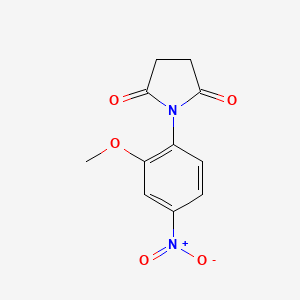

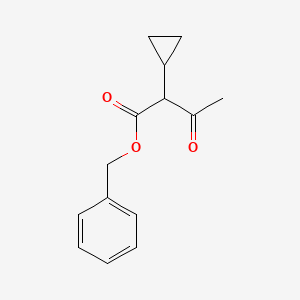
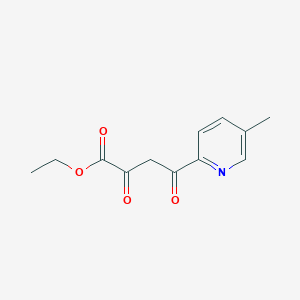
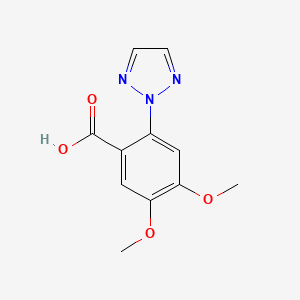

![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
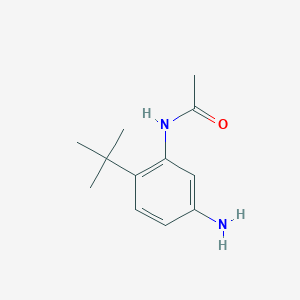
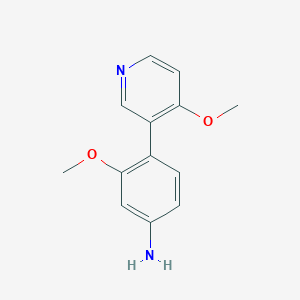


![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
